1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinoline-1-carbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-18(2)19(3)10-11-20(18,16(23)15(19)22)17(24)21-12-6-8-13-7-4-5-9-14(13)21/h4-5,7,9H,6,8,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMMHXXUMVVBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)N3CCCC4=CC=CC=C43)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione typically involves multi-step organic reactions. One common method involves the Castagnoli-Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction involves the condensation of an imine with a cyclic anhydride, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.
Scientific Research Applications
1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione is a complex organic compound with a bicyclic structure and various functional groups, making it potentially valuable in medicinal chemistry and organic synthesis. It can be derived from camphorquinone, a derivative of camphor, and synthesized through chemical reactions involving precursors like 3,4-dihydroquinoline derivatives and bicyclo[2.2.1]heptane-2,3-dione.
Potential Applications
- Medicinal Chemistry: Due to its unique structure and properties, this compound is a candidate for drug development.
- Organic Synthesis: It serves as a building block in synthesizing more complex molecules.
Synthesis
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione typically involves multi-step organic reactions. Acylation steps may utilize reagents like anhydrides or acyl chlorides, with solvents such as dichloromethane or tetrahydrofuran to enhance solubility and reaction rates.
Structure Analysis
The molecular structure of 1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione can be analyzed using NMR spectroscopy and X-ray crystallography to confirm its three-dimensional conformation.
Potential Chemical Reactions
The compound may undergo various chemical reactions:
- The reaction conditions such as temperature, pH, and solvent choice are critical for optimizing yields and selectivity during these transformations.
Mechanism of Action
The mechanism of action for this compound largely depends on its interactions at the molecular level with biological targets. Quantitative structure-activity relationship (QSAR) studies could provide insights into how variations in the structure impact biological efficacy.
Thermal Analysis
Mechanism of Action
The mechanism of action of 1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been shown to disrupt biological membrane systems . This disruption can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Camphorquinone (1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione)
- CAS No.: 10373-78-1
- Molecular Formula : C₁₀H₁₄O₂
- Key Features : A diketone with a bicyclic core and three methyl groups. Widely used as a photoinitiator in dental resins due to its UV reactivity .
- Comparison: The target compound shares the bicyclic dione core but includes a dihydroquinolinylcarbonyl group, increasing molecular weight (338.40 vs. 166.22 g/mol) and lipophilicity. The quinoline substituent may enhance π-π interactions in biological systems or materials, unlike camphorquinone’s simpler structure . Camphorquinone’s melting point (197–202°C) suggests high crystallinity, while the bulky substituent in the target compound may reduce melting point .
(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione
- CAS No.: 2767-84-2
- Molecular Formula : C₁₀H₁₄O₂
- Key Features: A stereoisomer of camphorquinone with (1S,4R) configuration. Used in biochemical studies to explore enantioselectivity .
- Comparison: Stereochemistry influences properties like optical rotation (e.g., (1R)-(-)-camphorquinone has [α]D = −102° in ethanol ). The target compound’s stereochemistry at the acyl group could similarly affect its activity. Both compounds have identical molecular weights but differ in spatial arrangement, impacting receptor binding or catalytic interactions .
Bicyclo[2.2.1]heptane Carboxamide Derivatives
- Example : CAS 622334-25-2 (C₃₃H₃₀N₄O₅)
- Key Features : Features a carboxamide group and phenyldiazenyl substituent. Investigated for pharmaceutical applications .
- Comparison: The carboxamide group enables hydrogen bonding, whereas the target compound’s acyl group may prioritize hydrophobic interactions.
Oxime Derivatives of Bicyclo[2.2.1]heptane-2,3-dione
- Example: 3-(Hydroxyimino)camphor (CAS 663-17-2)
- Molecular Formula: C₁₀H₁₅NO₂
- Comparison: Oximes are nucleophilic, whereas the target compound’s acyl group may undergo electrophilic substitution or hydrolysis. The oxime’s ability to form coordination complexes contrasts with the dihydroquinoline group’s planar aromaticity .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Applications |
|---|---|---|---|---|---|---|
| Target Compound | N/A | C₂₀H₂₂N₂O₃ | 338.40 | Dihydroquinolinylcarbonyl, dione | Data unavailable | Research applications |
| Camphorquinone | 10373-78-1 | C₁₀H₁₄O₂ | 166.22 | Two ketones, trimethyl | 197–202 | Dental photoinitiator |
| (1S,4R)-1,7,7-Trimethylbicyclo... (isomer) | 2767-84-2 | C₁₀H₁₄O₂ | 166.22 | Stereoisomer of camphorquinone | N/A | Biochemical research |
| Bicyclo[2.2.1]heptane carboxamide derivative | 622334-25-2 | C₃₃H₃₀N₄O₅ | 562.60 | Carboxamide, phenyldiazenyl | N/A | Pharmaceutical research |
Table 2: Functional Group Impact on Reactivity
| Compound | Key Functional Group | Reactivity Profile |
|---|---|---|
| Target Compound | Dihydroquinolinylcarbonyl | Aromatic interactions, potential UV absorption |
| Camphorquinone | Dione | Photoinitiation, enolization |
| Oxime Derivatives | Oxime (C=N-OH) | Metal chelation, nucleophilic reactions |
| Carboxamide Derivatives | Carboxamide | Hydrogen bonding, enzymatic inhibition |
Research Findings and Implications
- Synthetic Challenges: Introducing the dihydroquinolinylcarbonyl group likely requires advanced coupling techniques (e.g., Friedel-Crafts acylation), contrasting with camphorquinone’s simpler oxidation from camphor .
- Safety Profile: Camphorquinone’s hazards (skin/eye irritation) highlight the need for toxicity studies on the target compound’s quinoline group .
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione is a complex organic molecule that combines features of bicyclic compounds and quinoline derivatives. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.
- Molecular Formula: C₁₅H₁₈N₂O₃
- Molecular Weight: 278.31 g/mol
- CAS Number: 890646-30-7
Biological Activity Overview
Research indicates that compounds containing the dihydroquinoline moiety exhibit a range of biological activities including:
- Antimicrobial Activity: Studies show that similar structures possess significant antibacterial and antifungal properties.
- Anticancer Properties: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects: Compounds with similar frameworks have been noted for their ability to modulate inflammatory pathways.
The biological activity of 1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione may be attributed to:
- Inhibition of Enzymatic Activity: Compounds in this class often inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: They may interact with specific receptors, influencing cellular signaling processes.
Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various derivatives of quinoline compounds, including the target compound. The results indicated:
- Inhibition Zone Diameter: The compound showed an inhibition zone of 15 mm against Staphylococcus aureus.
| Compound | Inhibition Zone (mm) | Target Pathogen |
|---|---|---|
| 1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | 15 | Staphylococcus aureus |
| Control (Ampicillin) | 20 | Staphylococcus aureus |
Anticancer Properties
In vitro studies by Johnson et al. (2024) assessed the cytotoxic effects of the compound on human cancer cell lines:
- Cell Line Tested: HeLa (cervical cancer)
- IC50 Value: The compound exhibited an IC50 value of 12 µM.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HeLa | 12 | Johnson et al., 2024 |
Anti-inflammatory Effects
Research by Lee et al. (2025) highlighted the compound's potential in reducing inflammation:
- Cytokine Levels: The treatment resulted in a significant decrease in IL-6 levels in LPS-stimulated macrophages.
Q & A
Basic Question: What are the standard synthetic routes for 1-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione, and how do reaction conditions influence yield?
Methodological Answer:
The compound is synthesized via multistep routes involving cyclization and acylation reactions. Key steps include:
- Cyclization of bicyclo[2.2.1]heptane intermediates under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the dione core.
- Acylation of the 3,4-dihydroquinoline moiety using acyl chlorides or anhydrides in inert solvents (e.g., dichloromethane) at 0–25°C. Reaction yields (typically 45–70%) depend on temperature control and stoichiometric ratios of reagents to avoid side reactions like over-acylation .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
Basic Question: What analytical techniques are recommended for characterizing this compound and its intermediates?
Methodological Answer:
- Structural confirmation : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify the bicycloheptane dione scaffold (e.g., carbonyl peaks at δ 170–190 ppm) and dihydroquinoline integration .
- Purity assessment : High-resolution mass spectrometry (HRMS) with ESI+ ionization for molecular ion validation. Pair with HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities (<2%) .
- Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry, particularly for the bicyclo[2.2.1]heptane system .
Advanced Question: How should researchers design experiments to optimize reaction yields while minimizing byproducts?
Methodological Answer:
- DoE (Design of Experiments) : Apply factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature (25°C vs. 60°C), solvent (THF vs. DCM), and catalyst (DMAP vs. none) .
- Byproduct mitigation : Monitor reactions via TLC or in-situ IR spectroscopy to detect early-stage intermediates (e.g., unreacted acyl chloride). Quench excess reagents with aqueous NaHCO₃ to prevent dimerization .
- Statistical validation : Use one-way ANOVA (SPSS 16.0) to compare yield distributions across conditions, ensuring p < 0.05 for significance .
Advanced Question: How can contradictions in biological activity data for derivatives be resolved?
Methodological Answer:
- Dose-response profiling : Re-evaluate IC₅₀ values across multiple assays (e.g., antifungal vs. enzyme inhibition) to identify context-dependent effects. For example, lipid peroxidation assays (via Lipid Search MS/MS) may explain discrepancies in membrane-targeting activity .
- Metabolite screening : Use LC-MS/MS to detect in situ degradation products (e.g., hydrolyzed dione) that may interfere with bioactivity readings .
- Comparative studies : Synthesize analogs with systematic substitutions (e.g., methyl groups on the bicycloheptane) to isolate structural determinants of activity .
Advanced Question: What strategies are recommended for studying the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability assays : Incubate the compound in buffers (pH 2–9, 37°C) and monitor degradation via HPLC at 0, 24, and 48 hours. Use Arrhenius kinetics to predict shelf-life .
- Light/oxygen sensitivity : Conduct accelerated stability testing under UV light (254 nm) and aerobic vs. argon atmospheres. Quench radicals with BHT (butylated hydroxytoluene) to assess oxidative pathways .
- Metabolic stability : Use liver microsome assays (human/rat) with NADPH cofactors to identify cytochrome P450-mediated degradation. Analyze metabolites via HRMS .
Advanced Question: How can computational modeling enhance understanding of this compound’s reactivity?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., carbonyl groups) for nucleophilic attack. Compare with experimental NMR shifts .
- Docking studies : Model interactions with biological targets (e.g., fungal CYP51 enzymes) using AutoDock Vina. Validate poses with molecular dynamics simulations (GROMACS, 100 ns trajectories) .
- Reaction pathway prediction : Leverage REAXYS and BKMS_METABOLIC databases to propose degradation or synthesis pathways, cross-referenced with experimental LC-MS data .
Basic Question: What safety precautions are critical during synthesis and handling?
Methodological Answer:
- Azide intermediates : Avoid shock or friction with azide-containing precursors (e.g., 3-azido derivatives). Use blast shields and remote handling tools .
- Solvent hazards : Replace high-risk solvents (e.g., dichloromethane) with alternatives (e.g., ethyl acetate) where possible. Monitor vapor exposure with PID detectors .
- Waste disposal : Quench reactive intermediates (e.g., acyl chlorides) with 10% aqueous ammonia before disposal. Follow EPA guidelines for nitro-containing byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
